Alpha-Methylhistamine is classified under histamine derivatives. It is synthesized through methylation processes involving histamine as a precursor. The compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in managing conditions related to histamine receptor activity.
The synthesis of alpha-Methylhistamine can be achieved through several methods:
Alpha-Methylhistamine has a molecular formula of with a molecular weight of approximately 112.13 g/mol. The structure consists of an imidazole ring with a methyl group attached to the alpha position relative to the amino group:
This structure influences its interaction with histamine receptors, particularly the H3 subtype.
Alpha-Methylhistamine participates in various biochemical reactions, primarily as an agonist at H3 receptors. These reactions include:
The mechanism by which alpha-Methylhistamine exerts its effects involves:
The potency of alpha-Methylhistamine as an agonist at H3 receptors has been characterized with an effective concentration (EC50) significantly lower than that of histamine itself, indicating its strong activity .
These properties are essential for its handling in laboratory settings and potential pharmaceutical formulations.
Alpha-Methylhistamine is utilized primarily in research settings for:
Alpha-methylhistamine (α-methylhistamine) is systematically named 1-(1H-imidazol-4-yl)propan-2-amine according to IUPAC conventions [1] [5] [9]. The compound features a chiral center at the propan-2-amine carbon, yielding enantiomers with distinct biological activities. The (R)-enantiomer (R)-α-methylhistamine is the pharmacologically active form, exhibiting high selectivity for histamine H3 receptors [6] [7]. Its structure comprises an imidazole ring linked to a propylamine chain with a methyl substituent at the alpha carbon, preserving histamine’s core imidazole-ethylamine motif while introducing stereospecific modifications [1] [10].
Table 1: Identifier Database Cross-Reference for Alpha-Methylhistamine
| Identifier Type | Value | Source | 
|---|---|---|
| CAS Registry | 673-50-7 (racemate) | [9] | 
| 75614-89-0 ((R)-enantiomer) | [7] | |
| ChemSpider ID | 3489 | [5] | 
| PubChem CID | 912 (racemate) | [9] | 
| 156615 ((R)-enantiomer) | [3] | |
| ChEMBL Ligand | CHEMBL268490 | [9] | 
Alpha-methylhistamine has a molar mass of 125.175 g·mol⁻¹ (C6H11N3) and a moderate water solubility, particularly as its dihydrochloride salt form [1] [7]. The experimental partition coefficient (Log P) is -0.346, indicating higher hydrophilicity than histamine (Log P = -0.70), which influences blood-brain barrier permeability [1] [10]. Its pKa values are ~9.9 (imidazole nitrogen) and ~10.0 (amine group), resulting in a predominantly cationic state at physiological pH [9] [10]. The polar surface area (40.7 Ų) and hydrogen-bonding capacity (2 donors, 2 acceptors) further define its pharmacokinetic profile [9].
Table 2: Key Physicochemical Parameters
| Property | Value | Measurement Context | 
|---|---|---|
| Molecular Weight | 125.175 g·mol⁻¹ | Neutral compound | 
| Partition Coefficient (Log P) | -0.346 (experimental) | Octanol/water system | 
| Rotatable Bonds | 3 | Computational prediction | 
| Topological Polar Surface Area | 40.7 Ų | Computational prediction | 
| Hydrogen Bond Donors | 2 (amine, imidazole NH) | Molecular structure | 
Alpha-methylhistamine emerged from targeted efforts to develop histamine receptor subtype-selective ligands in the 1980s. Following Sir James Black’s pioneering work on H2 receptors (leading to cimetidine), researchers sought agonists discriminating between newly discovered receptor subtypes [4] [8]. The compound was first synthesized as part of a structural-activity relationship (SAR) study exploring alkyl modifications to histamine’s ethylamine side chain [1] [8]. The (R)-enantiomer was identified in 1987 by Arrang et al. as a potent H3 agonist, exhibiting >100-fold selectivity over H1 and H2 receptors [4] [8]. This discovery catalyzed research into H3 receptor neurobiology, enabling the characterization of autoreceptor functions in histaminergic neurons [4] [8].
Table 3: Key Milestones in Alpha-Methylhistamine Research
| Year | Event | Significance | 
|---|---|---|
| 1983 | Discovery of histamine H3 autoreceptors | Identified regulatory feedback system for histamine | 
| 1987 | Synthesis and pharmacological profiling of (R)-α-methylhistamine | First potent, brain-penetrant H3 agonist | 
| 1990s | Application in H3 receptor cloning/characterization studies | Validated H3 distribution in CNS and periphery | 
| 2000s | Use in dissecting H3 heteroreceptor functions | Revealed modulation of dopamine, serotonin, GABA release | 
Alpha-methylhistamine is classified as a highly selective and potent agonist of histamine H3 receptors (H3R) [1] [4] [8]. Its mechanism involves binding to presynaptic H3 autoreceptors, inhibiting histamine synthesis and release via Gi/o-protein coupling, which reduces adenylate cyclase activity and cAMP production [4] [8]. The (R)-enantiomer exhibits nanomolar affinity (EC50 ~5–10 nM) for H3R, while showing negligible interaction with H1, H2, or H4 receptors at concentrations below 1 μM [1] [6]. This specificity underpins its utility as a pharmacological tool for probing H3R functions:
Table 4: Pharmacological Profile of (R)-α-Methylhistamine
| Parameter | Value | Experimental System | 
|---|---|---|
| H3 Receptor EC50 | 4.8 nM | GTPγS binding in rat cortex | 
| H1 Receptor Affinity | >10,000 nM (IC50) | Guinea pig ileum contraction | 
| H2 Receptor Affinity | >10,000 nM (IC50) | Guinea pig atrial contraction | 
| H4 Receptor Affinity | >1,000 nM (IC50) | Human recombinant receptors | 
| Blood-Brain Barrier Penetrance | High (brain/plasma ratio >2) | Rodent pharmacokinetic studies | 
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7